molecular formula C37H23N7O6 B3125546 5,10,15-Tris(4-nitrophenyl)corrole CAS No. 326472-00-8

5,10,15-Tris(4-nitrophenyl)corrole

Cat. No. B3125546
CAS RN: 326472-00-8
M. Wt: 661.6 g/mol
InChI Key: YFPJYBRBJOHNHS-UHFFFAOYSA-N
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Description

5,10,15-Tris(4-nitrophenyl)corrole is a corrole derivative used as a trianionic ligand for transition metals . It has a molecular formula of C37H23N7O6 and a molecular weight of 661.62 .


Molecular Structure Analysis

The molecular structure of this compound consists of a corrole core with three nitrophenyl groups attached at the 5, 10, and 15 positions . The nitrophenyl groups contribute to the molecule’s ability to act as a trianionic ligand for transition metals .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, corroles are known to undergo a variety of reactions. For example, even the most stable corroles can undergo polymerization in solution when exposed to daylight .

Scientific Research Applications

Iron Complexes of Tris(4-nitrophenyl)corrole

  • Research Focus : Iron complexes of 5,10,15-tris(4-nitrophenyl)corrole, especially the (nitrosyl)iron complex.
  • Findings : These complexes were characterized using spectroscopic techniques, revealing details about their redox properties and structural characteristics. The study emphasized the diamagnetic nature of the (nitrosyl)iron complex and its linear Fe–N–O bond structure (Singh et al., 2012).

Synthesis and Characterization of Substituted Corroles

  • Research Focus : Synthesis of 5,10,15-tris(3-nitrophenyl)corrole and its reduction to 5,10,15-tris(3-aminophenyl)corrole.
  • Findings : The study provides insights into the UV-visible spectra, fluorescent spectra, and structure of these corroles, offering valuable data for potential applications in photophysical studies (Wei, 2013).

Manganese(III) Tris(4-nitrophenyl)corrole Transformations

  • Research Focus : Synthesis and characterization of manganese complexes of 5,10,15-tris(4-nitrophenyl) corrole in different oxidation states.
  • Findings : The research highlights the unexpected transformation during synthesis, yielding both the expected corrole derivative and a nitrogen atom insertion into the macrocycle (Singh et al., 2013).

Photophysical Properties of Free-Base Corroles

  • Research Focus : Investigation of absorption and emission properties of free-base corroles with different substituents.
  • Findings : This study offers insights into the solvent-dependent photophysical behavior of these corroles, which is crucial for their potential application in optical and electronic devices (Ding et al., 2005).

Iron(III) Corrole Complexes

  • Research Focus : Analysis of the axial lability of iron(III) corrole complexes.
  • Findings : The study presents detailed insights into the reactivity and binding affinity of these complexes, crucial for applications in catalysis and materials science (Joseph & Ford, 2005).

Mechanism of Action

Target of Action

5,10,15-Tris(4-nitrophenyl)corrole is a derivative of corrole and is used as a trianionic ligand for transition metals . The primary targets of this compound are transition metals, which play a crucial role in various biochemical reactions.

Mode of Action

The compound interacts with its targets, the transition metals, by binding to them. This interaction results in the formation of a complex that can participate in various chemical reactions .

properties

IUPAC Name

5,10,15-tris(4-nitrophenyl)-22,24-dihydro-21H-corrin
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H23N7O6/c45-42(46)24-7-1-21(2-8-24)35-29-15-13-27(38-29)28-14-16-30(39-28)36(22-3-9-25(10-4-22)43(47)48)32-18-20-34(41-32)37(33-19-17-31(35)40-33)23-5-11-26(12-6-23)44(49)50/h1-20,38-40H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPJYBRBJOHNHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC(=C4C=CC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)[N+](=O)[O-])C8=CC=C(C=C8)[N+](=O)[O-])N4)N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H23N7O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

661.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,10,15-Tris(4-nitrophenyl)corrole
Reactant of Route 2
5,10,15-Tris(4-nitrophenyl)corrole
Reactant of Route 3
5,10,15-Tris(4-nitrophenyl)corrole
Reactant of Route 4
5,10,15-Tris(4-nitrophenyl)corrole
Reactant of Route 5
5,10,15-Tris(4-nitrophenyl)corrole
Reactant of Route 6
5,10,15-Tris(4-nitrophenyl)corrole

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